molecular formula C18H18N2O B14614800 3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole CAS No. 60578-00-9

3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole

Cat. No.: B14614800
CAS No.: 60578-00-9
M. Wt: 278.3 g/mol
InChI Key: GSLVCKBIVPUBMK-UHFFFAOYSA-N
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Description

3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyethenyl group attached to the pyrazole ring, along with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methoxyethenylbenzene with hydrazine derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-1-phenylethene
  • 1-Methoxyvinylbenzene
  • Methyl α-styryl ether

Uniqueness

3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

60578-00-9

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

3-(1-methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C18H18N2O/c1-14(21-2)18-13-17(15-9-5-3-6-10-15)19-20(18)16-11-7-4-8-12-16/h3-12,18H,1,13H2,2H3

InChI Key

GSLVCKBIVPUBMK-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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